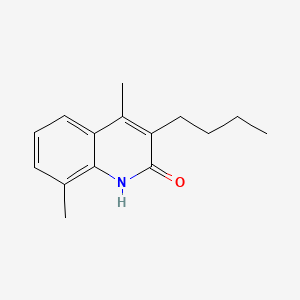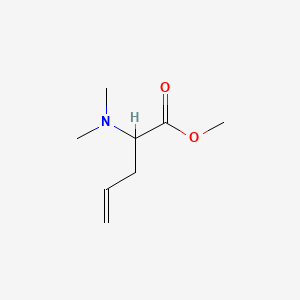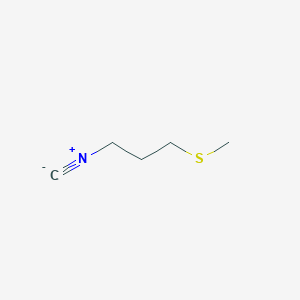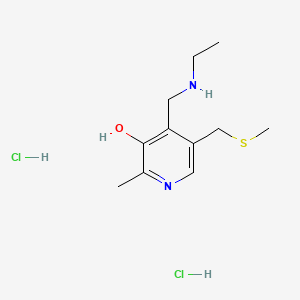
Ethyl 2-(2-sulfanylidene-1,3-benzothiazol-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-sulfanylidene-1,3-benzothiazol-3-yl)acetate is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-sulfanylidene-1,3-benzothiazol-3-yl)acetate typically involves the reaction of 2-mercaptobenzothiazole with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone or ethanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 2-(2-sulfanylidene-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous acid or base, while nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Carboxylic acids and various substituted esters.
科学的研究の応用
Ethyl 2-(2-sulfanylidene-1,3-benzothiazol-3-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 2-(2-sulfanylidene-1,3-benzothiazol-3-yl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the benzothiazole ring and the ethyl ester group can influence its binding affinity and specificity for these targets.
類似化合物との比較
Ethyl 2-(2-sulfanylidene-1,3-benzothiazol-3-yl)acetate can be compared with other benzothiazole derivatives, such as:
2-Mercaptobenzothiazole: Lacks the ethyl ester group and has different chemical properties and applications.
Benzothiazole-2-thiol: Similar structure but with a thiol group instead of an ethyl ester.
Ethyl 2-benzothiazolylacetate: Similar structure but without the sulfanylidene group.
The presence of the ethyl ester and sulfanylidene groups in this compound imparts unique chemical properties, making it distinct from other benzothiazole derivatives.
特性
CAS番号 |
59794-33-1 |
|---|---|
分子式 |
C11H11NO2S2 |
分子量 |
253.3 g/mol |
IUPAC名 |
ethyl 2-(2-sulfanylidene-1,3-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C11H11NO2S2/c1-2-14-10(13)7-12-8-5-3-4-6-9(8)16-11(12)15/h3-6H,2,7H2,1H3 |
InChIキー |
LWXTWCTXPHASGZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=CC=CC=C2SC1=S |
正規SMILES |
CCOC(=O)CN1C2=CC=CC=C2SC1=S |
| 59794-33-1 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B1658065.png)

![(3,4-Dimethoxyphenyl)-(1-methylspiro[1,3-dihydroisoquinoline-4,1'-cyclopentane]-2-yl)methanone](/img/structure/B1658068.png)
![Dimethyl 2-[(4E)-4-(4-methylphenyl)sulfonylimino-1-oxo-naphthalen-2-YL]propanedioate](/img/structure/B1658071.png)




![S-[2-(3-fluoroanilino)-2-oxoethyl] carbamothioate](/img/structure/B1658079.png)

![(1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1658081.png)
![N'-{[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B1658083.png)
![5,6-dimethyl-2-(4-propan-2-ylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1658084.png)
![(2E)-2-[(E)-(2,5-Dimethoxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B1658085.png)
